molecular formula C15H13ClFNO B5886545 2-(4-chlorophenyl)-N-(2-fluoro-4-methylphenyl)acetamide

2-(4-chlorophenyl)-N-(2-fluoro-4-methylphenyl)acetamide

Cat. No. B5886545
M. Wt: 277.72 g/mol
InChI Key: UKFLHXNPZOPAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(2-fluoro-4-methylphenyl)acetamide, also known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

2-(4-chlorophenyl)-N-(2-fluoro-4-methylphenyl)acetamide binds to the GluA2 subunit of the AMPA receptor, preventing the receptor from being activated by glutamate. This leads to a decrease in the excitability of neurons, which can have downstream effects on synaptic transmission and plasticity.
Biochemical and Physiological Effects:
Studies have shown that this compound can have both acute and long-term effects on neuronal activity. Acutely, this compound has been found to decrease the frequency and amplitude of excitatory postsynaptic currents (EPSCs) in hippocampal neurons. Long-term exposure to this compound has been shown to impair the induction of long-term potentiation (LTP), a process that is critical for learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenyl)-N-(2-fluoro-4-methylphenyl)acetamide in lab experiments is its selectivity for the GluA2 subunit of the AMPA receptor, which allows for more precise manipulation of neuronal activity. However, this compound has also been found to have off-target effects on other ion channels, which can complicate data interpretation. Additionally, the long-term effects of this compound on neuronal function are not yet fully understood, which may limit its usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research involving 2-(4-chlorophenyl)-N-(2-fluoro-4-methylphenyl)acetamide. One area of interest is the role of AMPA receptors in neurological disorders such as Alzheimer's disease and epilepsy. This compound may be a useful tool for investigating the contribution of AMPA receptors to these diseases. Another area of interest is the development of more selective AMPA receptor antagonists, which could have therapeutic applications in the treatment of neurological disorders. Finally, further studies are needed to fully understand the long-term effects of this compound on neuronal function and plasticity.

Synthesis Methods

2-(4-chlorophenyl)-N-(2-fluoro-4-methylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 2-fluoro-4-methylphenylamine, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2-fluoro-4-methylphenyl)acetamide has been shown to have potential applications in the field of neuroscience research. Specifically, it has been found to act as a selective antagonist of the AMPA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.

properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO/c1-10-2-7-14(13(17)8-10)18-15(19)9-11-3-5-12(16)6-4-11/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFLHXNPZOPAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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